molecular formula C28H23N3O4S B1682685 UCK2 Inhibitor-2 CAS No. 866842-71-9

UCK2 Inhibitor-2

Cat. No.: B1682685
CAS No.: 866842-71-9
M. Wt: 497.6 g/mol
InChI Key: YCDBRHFPFQVQKP-UHFFFAOYSA-N
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Description

UCK2 Inhibitor-2 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrimidine core with a benzoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCK2 Inhibitor-2 typically involves multiple steps, starting with the preparation of the chromeno-pyrimidine core This core can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput. Additionally, purification steps such as recrystallization and chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

UCK2 Inhibitor-2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of UCK2 Inhibitor-2 likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used, such as its role in inhibiting a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets UCK2 Inhibitor-2 apart is its unique combination of a chromeno-pyrimidine core with a benzoic acid moiety. This structure provides a distinct set of chemical and biological properties that are not found in simpler phenolic compounds or other aromatic molecules.

Properties

CAS No.

866842-71-9

Molecular Formula

C28H23N3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

3-[[2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C28H23N3O4S/c1-16-9-11-18(12-10-16)25-30-26-22(14-19-6-3-5-17(2)24(19)35-26)27(31-25)36-15-23(32)29-21-8-4-7-20(13-21)28(33)34/h3-13H,14-15H2,1-2H3,(H,29,32)(H,33,34)

InChI Key

YCDBRHFPFQVQKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCK2-IN-20874830;  UCK2-IN20874830;  UCK2-IN 20874830; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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